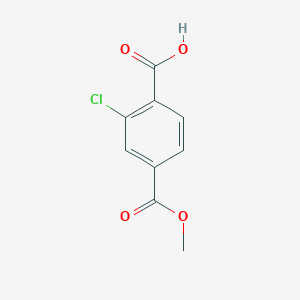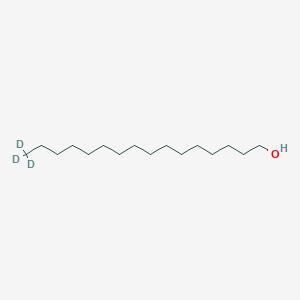
2-Chloro-4-(methoxycarbonyl)benzoic acid
Overview
Description
2-Chloro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a methoxycarbonyl group at the fourth position.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(methoxycarbonyl)benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2), a protein that plays a crucial role in glucose reabsorption in the kidneys . This compound is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors .
Mode of Action
This compound: interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the renal tubules . This action reduces blood glucose levels without depending on insulin .
Biochemical Pathways
The inhibition of SGLT2 by This compound affects the glucose reabsorption pathway in the kidneys . This leads to the excretion of glucose in the urine, thereby reducing blood glucose levels . The downstream effects include potential weight loss and lower blood pressure .
Result of Action
The molecular and cellular effects of This compound ’s action include the reduction of blood glucose levels, potential weight loss, and lower blood pressure . These effects are achieved without depending on insulin, making this compound a promising candidate for diabetes therapy .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as esterases and hydrolases, which are responsible for catalyzing the hydrolysis of ester bonds. The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of an enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymatic activity, as well as changes in gene expression. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can result in significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as cellular damage and disruption of metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving ester hydrolysis and oxidation-reduction reactions. The enzymes involved in these pathways include esterases and oxidoreductases, which catalyze the conversion of this compound into its metabolites. These metabolic processes can influence the overall biochemical activity and effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :
Nitration: Dimethyl terephthalate is nitrated to form dimethyl 2-nitroterephthalate.
Hydrolysis: The nitro compound is hydrolyzed to form the corresponding acid.
Hydrogenation: The nitro group is reduced to an amino group.
Esterification: The amino acid is esterified to form the methoxycarbonyl derivative.
Bromination: The compound is brominated to introduce a bromine atom.
Diazotization: The amino group is diazotized and replaced with a chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving batch processes with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Hydrolysis: Aqueous acids or bases under reflux conditions.
Major Products:
Substitution Products: Various substituted benzoic acids.
Esterification Products: Different esters of this compound.
Hydrolysis Products: 2-Chloro-4-carboxybenzoic acid.
Scientific Research Applications
2-Chloro-4-(methoxycarbonyl)benzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including potential antidiabetic drugs like SGLT2 inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
2-Chloro-4-carboxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.
4-Chloro-2-methylbenzoic acid: Similar structure but has a methyl group instead of a methoxycarbonyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but has a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-4-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in pharmaceutical research .
Properties
IUPAC Name |
2-chloro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUITMASTQNLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559535 | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431888-57-2 | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(diethylsulfamoyl)phenyl]propanoic Acid](/img/structure/B1368225.png)






![3-(3-chloropropyl)-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B1368256.png)



